Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

This spirocyclic building block combines a reactive iodomethyl electrophile (~10⁴–10⁵× more reactive than chloromethyl analogs) with an orthogonal Boc-protected azetidine amine, enabling a streamlined two-step PROTAC synthesis: first conjugate your target-protein ligand via nucleophilic substitution, then deprotect and couple your E3 ligase recruiter. The 6-oxa-2-azaspiro[3.5]nonane core delivers up to 40× higher aqueous solubility and ~1 log unit lower lipophilicity versus all-carbon spirocycles, directly addressing lead optimization attrition drivers. With Fsp³ = 0.923, this scaffold enhances three-dimensionality and conformational rigidity for CNS, anti-infective, and fragment-based programs. Bulk quantities and custom pack sizes available upon request.

Molecular Formula C13H22INO3
Molecular Weight 367.227
CAS No. 2385239-07-4
Cat. No. B2625269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
CAS2385239-07-4
Molecular FormulaC13H22INO3
Molecular Weight367.227
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CI
InChIInChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-7-13(8-15)5-4-10(6-14)17-9-13/h10H,4-9H2,1-3H3
InChIKeyRBYYKRMONJTHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2385239-07-4): A Dual-Functional Spirocyclic Building Block for Medicinal Chemistry and PROTAC Development


Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2385239-07-4) is a spirocyclic building block featuring a 6-oxa-2-azaspiro[3.5]nonane core with a reactive iodomethyl substituent at position 7 and a Boc-protected secondary amine within the azetidine ring . It belongs to the oxa-spirocyclic class, which was developed via an iodocyclization methodology that enables efficient access to more than 150 structurally diverse analogs [1]. The compound is supplied as a research chemical with a typical purity of 95% and is primarily utilized as a versatile intermediate in the synthesis of complex molecules, particularly in the construction of PROTAC linker systems and spirocyclic drug candidates .

Why Spirocyclic Building Blocks Like Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate Cannot Be Generically Substituted


Spirocyclic building blocks with identical empirical formulas but different regioisomeric arrangements of heteroatoms (e.g., 6-oxa-2-azaspiro[3.5]nonane vs. 1-oxa-7-azaspiro[3.5]nonane) present distinct exit vectors and geometric constraints that fundamentally alter the three-dimensional orientation of conjugated payloads [1]. The oxa-spirocyclic core confers quantifiable physicochemical advantages: model oxa-spirocyclic compounds exhibit up to 40-fold higher aqueous solubility and approximately 1 log unit lower lipophilicity (ΔlogD ≈ -0.9) compared to analogous all-carbon spirocycles [1]. Furthermore, the iodomethyl substituent provides approximately 10^4–10^5-fold greater leaving group reactivity than chloromethyl analogs in nucleophilic substitution reactions [2], while the Boc protecting group enables orthogonal deprotection under mild acidic conditions without affecting the iodomethyl handle. NOTE: Direct head-to-head comparative data for this specific compound against its closest analogs are not available in the published literature; the differentiation evidence presented in Section 3 is therefore predominantly class-level inference and supporting evidence derived from closely related oxa-spirocyclic systems and established chemical principles.

Quantitative Differentiation Evidence for Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2385239-07-4) Versus Key Comparators


Oxa-Spirocyclic Scaffold Delivers Up to 40-Fold Higher Aqueous Solubility vs. All-Carbon Spirocyclic Analogs

Model oxa-spirocyclic compounds demonstrated dramatically superior aqueous solubility compared to their all-carbon spirocyclic counterparts. Compound 67 (an oxa-spirocyclic analog) exhibited kinetic aqueous solubility of 360 μM, versus only 9 μM for the corresponding non-oxygenated spirocycle 66—a 40-fold improvement [1]. The target compound, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, incorporates this same oxa-spirocyclic design principle with the oxygen atom embedded at position 6 of the spiro[3.5]nonane core [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Incorporation of Oxygen Atom in Spirocyclic Core Reduces Lipophilicity by Approximately 1 Log Unit

Oxa-spirocyclic compounds consistently exhibit lower lipophilicity (logD7.4) than their non-oxygenated spirocyclic counterparts. The oxa-spirocyclic model compound 67 had a logD7.4 of 3.6 compared to 4.5 for spirocycle 66, representing a ΔlogD of -0.9 [1]. Extending this to the target compound, the computed XLogP3 value of 2.5 [2] and the experimentally determined LogP of 2.47 [3] are consistent with the class-level trend observed for oxa-spirocyclic scaffolds, which are approximately one order of magnitude less lipophilic than their all-carbon spirocyclic equivalents [1].

Lipophilicity Drug-likeness Spirocyclic Scaffold

Iodomethyl Substituent Provides 10^4–10^5-Fold Superior Leaving Group Reactivity for Nucleophilic Substitution vs. Chloromethyl Analogs

The iodomethyl group at position 7 serves as a superior electrophilic handle for SN2-type conjugation reactions. Alkyl iodides are approximately 10^4 to 10^5 times more reactive than alkyl chlorides in bimolecular nucleophilic substitution [1]. This well-established leaving group trend (I > Br > Cl, with iodide approximately 10–50 times more reactive than bromide) [1] directly translates to the target compound's utility in sequential bifunctional derivatization, enabling efficient ether, thioether, and amine bond formation under mild conditions that preserve the acid-labile Boc protecting group .

Organic Synthesis PROTAC Linker Chemistry Nucleophilic Substitution

6-Oxa-2-azaspiro[3.5]nonane Regiochemistry Provides Distinct Exit Vector Geometry Compared to 1-Oxa-7-azaspiro[3.5]nonane Regioisomer

The target compound positions the oxygen atom at position 6 and the Boc-protected nitrogen at position 2 of the spiro[3.5]nonane system, whereas the closest commercially available regioisomer, tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1160246-84-3), reverses the heteroatom placement with oxygen at position 1 and nitrogen at position 7 . Both regioisomers share the identical molecular formula (C13H22INO3) and molecular weight (367.22 g/mol) [1], yet the different heteroatom positions result in distinct spatial orientations of the reactive handles—the angle and distance between the iodomethyl-bearing carbon and the Boc-protected nitrogen differ fundamentally between the two scaffolds [1]. No quantitative geometric comparison data have been published for these specific regioisomers.

Spirocyclic Chemistry Regioisomer Differentiation Molecular Geometry

High Fraction of sp3-Hybridized Carbons (Fsp3 = 0.923) Correlates with Improved Drug-Likeness Parameters

The target compound exhibits a high fraction of sp3-hybridized carbons (Fsp3) of 0.923, as reported in the Chem-space structural database [1]. This value is substantially higher than the median Fsp3 of approved oral drugs (approximately 0.45) and dramatically exceeds that of typical flat aromatic building blocks (Fsp3 < 0.3) [2]. In Lovering et al.'s landmark analysis, compounds with higher Fsp3 (≥0.45) demonstrated a statistically significant correlation with improved clinical success rates, attributed to enhanced aqueous solubility, reduced off-target promiscuity, and more favorable ADMET profiles [2].

Lead-likeness Fsp3 Drug Design

Orthogonal Boc-Protected Amine and Iodomethyl Handles Enable Sequential Bifunctional Conjugation for PROTAC Assembly

The target compound uniquely integrates a Boc-protected secondary amine within the azetidine ring and a reactive iodomethyl group on the tetrahydropyran ring. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) without affecting the iodomethyl moiety, enabling sequential, well-controlled bifunctional derivatization . This orthogonal functional group arrangement supports a modular PROTAC synthesis workflow: (i) iodomethyl alkylation with a target-protein ligand bearing a nucleophile (thiol, phenol, or amine), followed by (ii) Boc deprotection and coupling to an E3 ligase recruiting element [1]. In contrast, non-orthogonally protected analogs would require more complex protecting group strategies or risk premature deprotection during conjugation steps.

PROTAC Linker Bifunctional Conjugation Orthogonal Protecting Groups

High-Value Application Scenarios for Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate in Research and Industrial Procurement


PROTAC Linker Assembly via Sequential Bifunctional Conjugation

The orthogonal Boc-protected amine and iodomethyl functional groups enable a modular two-step PROTAC synthesis workflow: first, the iodomethyl moiety undergoes nucleophilic substitution with a thiol-, phenol-, or amine-functionalized target-protein ligand ; second, Boc deprotection under mild acidic conditions liberates the azetidine amine for subsequent coupling to an E3 ligase ligand (e.g., VHL or CRBN recruiting element) . This sequential approach minimizes protecting group interconversions and is supported by the elevated leaving group reactivity of iodide over chloride or bromide (approximately 10^4–10^5-fold rate enhancement) [1], ensuring efficient first-step conjugation yields even with sterically demanding nucleophiles. The oxa-spirocyclic core additionally contributes favorable physicochemical properties—up to 40-fold higher aqueous solubility and ~1 log unit lower lipophilicity versus all-carbon spirocyclic linkers [2]—which may improve the overall drug-likeness of the final PROTAC molecule.

Spirocyclic Drug Candidate Synthesis Leveraging Superior Solubility and Reduced Lipophilicity

In lead optimization programs where aqueous solubility and lipophilicity are limiting factors, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate serves as a privileged building block for incorporating the oxa-spirocyclic scaffold into drug candidates. The class-level evidence demonstrates that oxa-spirocyclic compounds achieve up to 40-fold higher kinetic aqueous solubility (360 μM vs. 9 μM for matched non-oxygenated spirocycles) and approximately 0.9 log units lower logD7.4 [2]. These physicochemical advantages directly address common attrition drivers in drug discovery—poor solubility and excessive lipophilicity—and are complemented by the compound's high Fsp3 (0.923) [3], which correlates with improved clinical success rates [4]. Medicinal chemists can use this building block to introduce conformational rigidity and three-dimensionality into lead series, particularly for CNS and anti-infective targets where spirocyclic scaffolds have demonstrated value.

Fragment-Based Drug Discovery (FBDD) Library Construction with Defined Spirocyclic Geometry

The rigid spirocyclic framework of the 6-oxa-2-azaspiro[3.5]nonane scaffold provides a well-defined three-dimensional geometry suitable for fragment-based drug discovery applications [2]. With a molecular weight of 367.22 g/mol [3] and a heavy atom count of 18 [3], this building block occupies a favorable position between traditional small fragments (MW < 250) and fully elaborated leads, making it amenable to fragment-growing strategies. The defined regioisomeric identity (6-oxa-2-aza vs. 1-oxa-7-aza) ensures reproducible spatial presentation of elaborated ligands, a critical factor when establishing SAR from fragment evolution campaigns. The high Fsp3 (0.923) [3] is consistent with contemporary FBDD best practices favoring saturated, three-dimensional fragments over planar aromatic systems [4].

Agrochemical Intermediate Synthesis Exploiting Halogen Reactivity and Spirocyclic Rigidity

The combination of a reactive iodomethyl electrophile and a spirocyclic scaffold with favorable physicochemical properties positions this compound as a versatile intermediate for agrochemical discovery programs [2]. The iodomethyl group readily participates in nucleophilic displacement reactions to introduce diverse agrophore moieties, while the Boc-protected amine can be deprotected to generate a secondary amine for further functionalization . The documented solubility advantages of oxa-spirocycles over all-carbon spirocycles (up to 40-fold) [2] are particularly relevant for agrochemical applications where compound solubility impacts formulation, bioavailability, and environmental fate. The well-defined single undefined stereocenter [3] provides an opportunity for chiral resolution or asymmetric synthesis to access enantiomerically enriched products if stereochemistry proves relevant to target engagement.

Quote Request

Request a Quote for Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.